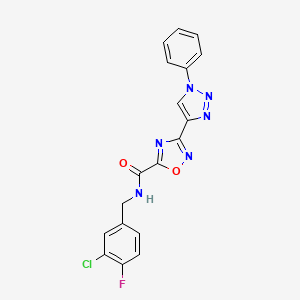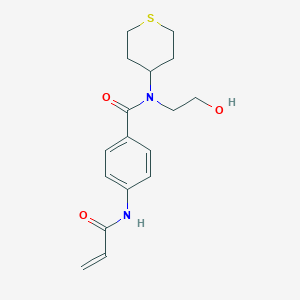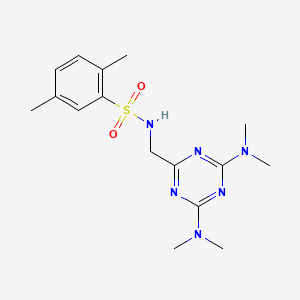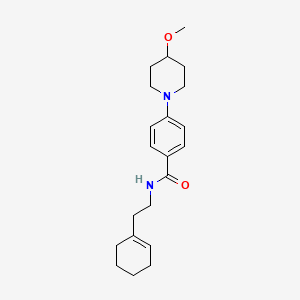![molecular formula C7H10Cl2O2 B2751549 8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane CAS No. 160707-90-4](/img/structure/B2751549.png)
8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dichloro-4-methyl-3,5-dioxabicyclo[510]octane is a chemical compound with the molecular formula C7H10Cl2O2 It is characterized by its unique bicyclic structure, which includes a three-membered ring and a seven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a chlorinating agent. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials due to its reactivity and stability.
Mecanismo De Acción
The mechanism by which 8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
8,8-Dichloro-3,5-dioxabicyclo[5.1.0]octane: Similar in structure but lacks the methyl group.
4-Methyl-3,5-dioxabicyclo[5.1.0]octane: Similar but without the chlorine atoms.
8-Chloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane: Contains only one chlorine atom.
Uniqueness
8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane is unique due to the presence of both chlorine atoms and the methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications and a subject of interest in scientific research.
Propiedades
IUPAC Name |
8,8-dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2O2/c1-4-10-2-5-6(3-11-4)7(5,8)9/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUFJPDDDZWREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(C2(Cl)Cl)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2751469.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide](/img/structure/B2751471.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2751476.png)

![[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2751478.png)

![ETHYL 4-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2751483.png)


![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole](/img/structure/B2751487.png)

![9-[(2-fluorophenyl)methyl]-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2751489.png)
